3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(1,2-oxazol-3-ylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an oxazole ring, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxazole intermediates, which are then coupled through a series of nucleophilic substitution and cyclization reactions. Key reagents include halogenated precursors, sulfur-containing compounds, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole and phenyl rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE: Lacks the oxazole moiety, resulting in different chemical properties and biological activities.
5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE:
Uniqueness
The presence of both the benzodioxole and oxazole moieties in 3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H16N4O4S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2-oxazole |
InChI |
InChI=1S/C20H16N4O4S/c1-2-4-15(5-3-1)24-19(21-22-20(24)29-12-14-8-9-28-23-14)11-25-16-6-7-17-18(10-16)27-13-26-17/h1-10H,11-13H2 |
InChI Key |
PPKQRNJNBHBVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC5=NOC=C5 |
Origin of Product |
United States |
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